

A Comparative Guide to Replicating Key Experiments with Adavosertib (AZD1775)

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Compound of Interest

Compound Name: Moppp
CAS No.: 478243-09-3
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This guide provides an objective comparison of Adavosertib (AZD1775), a first-in-class WEE1 inhibitor, against other alternatives and details key experimental protocols to support reproducible research. Adavosertib selectively targets the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] Its mechanism involves preventing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), which forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[2] This approach is particularly effective in cancer cells with a deficient G1 checkpoint, often due to TP53 mutations, as they become highly dependent on the G2/M checkpoint for survival after DNA damage.[3]

Performance Comparison and Experimental Data

Adavosertib has been extensively evaluated as both a monotherapy and in combination with DNA-damaging agents. Its efficacy is most pronounced when used to sensitize tumor cells to therapies like chemotherapy and radiation.

Table 1: Comparison of WEE1 Inhibitors

This table compares the biochemical potency and cellular activity of Adavosertib with other notable WEE1 inhibitors. Adavosertib's known off-target activity against polo-like kinase 1 (PLK1) is a key differentiator, which may contribute to both its efficacy and toxicity profile, such as myelosuppression.[4]

Inhibitor	WEE1 Kinase IC50 (Biochemical)	Cell Line (NSCLC)	Cellular IC50 (Anti-proliferative)	Selectivity Profile
Adavosertib (AZD1775)	5.2 nM[1][4]	H23	122 nM[4]	Known off-target activity against PLK1[4]
ZN-c3 (Azenosertib)	3.9 nM[4]	H23	103 nM[4]	~60-fold more selective for WEE1 over PLK1[4]
WEE1-IN-4	11 nM[4]	-	Not Available	Research Compound

Table 2: Key Clinical Trial Results for Adavosertib Combination Therapies

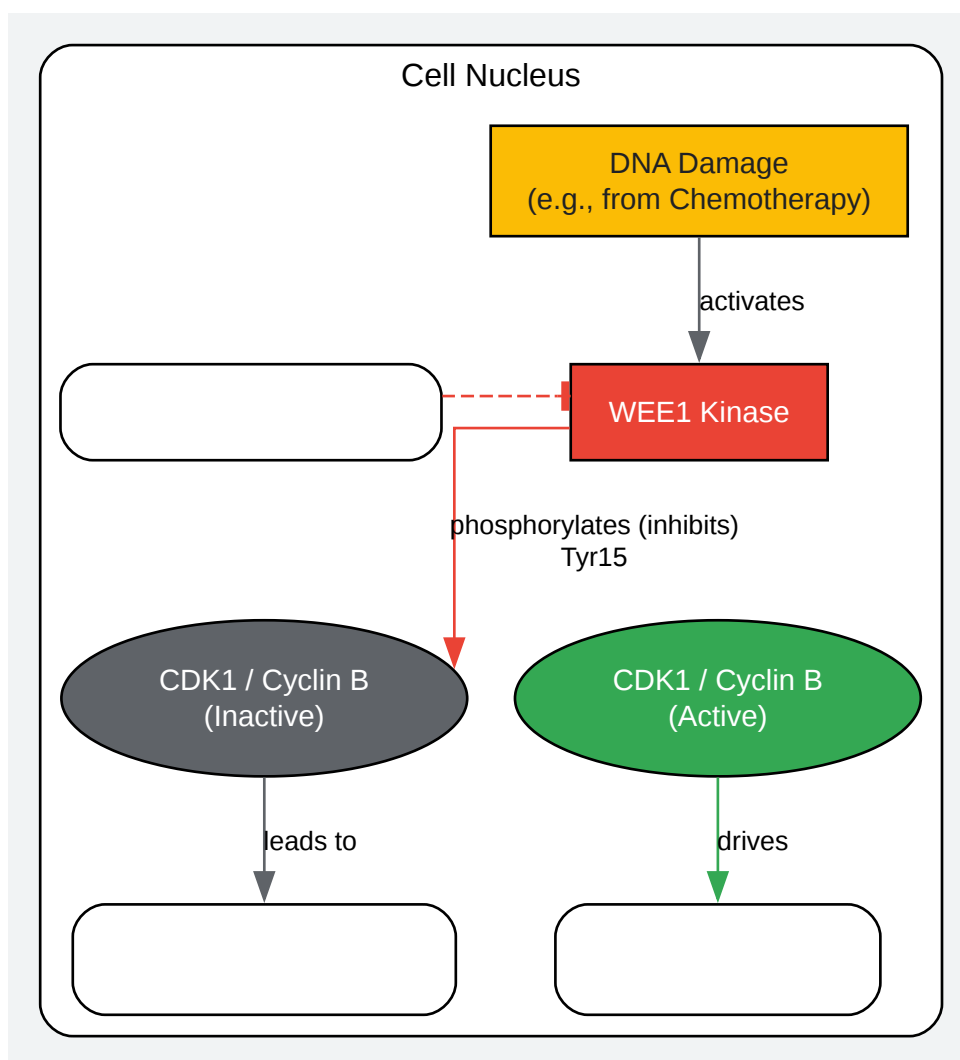
Adavosertib has shown promising activity in multiple clinical trials when combined with standard-of-care chemotherapy across various cancer types.

Cancer Type	Combination Regimen	Phase	Key Efficacy Results	Common Grade \geq 3 Adverse Events
Platinum-Resistant Ovarian Cancer	Adavosertib + Gemcitabine	II	PFS: 4.6 months (vs. 3.0 for placebo) OS: 11.5 months (vs. 7.2 for placebo)	Neutropenia, Anemia, Thrombocytopenia
Locally Advanced Pancreatic Cancer	Adavosertib + Gemcitabine + Radiation	I	Median OS: 21.7 months Median PFS: 9.4 months	Anorexia, Nausea, Fatigue
Advanced Squamous Cell Lung Cancer (sqNSCLC)	Adavosertib + Carboplatin + Paclitaxel	II	Disease Control Rate: 90% Confirmed Partial Response: 30% [5]	Neutropenia, Fatigue[5]
Advanced Head & Neck Squamous Cell Carcinoma (HNSCC)	Adavosertib + Cisplatin + Docetaxel	I	RECIST v1.1 Response: 5 of 10 patients[6]	Diarrhea, Fatigue, Neutropenia[6]
Relapsed Pediatric Solid Tumors	Adavosertib + Irinotecan	I	Partial Response: 10% Stable Disease: 53%[7]	Fatigue, Diarrhea, Nausea/Vomiting, Hematologic toxicity[7]

Signaling Pathway and Experimental Workflow

Adavosertib Mechanism of Action

The diagram below illustrates the central role of WEE1 in the G2/M checkpoint and how Adavosertib disrupts this pathway. In response to DNA damage, WEE1 phosphorylates and inactivates the CDK1/Cyclin B complex, halting the cell cycle to allow for DNA repair. By inhibiting WEE1, Adavosertib prevents this phosphorylation, leading to uncontrolled activation of CDK1 and forcing the cell into a lethal mitotic catastrophe.



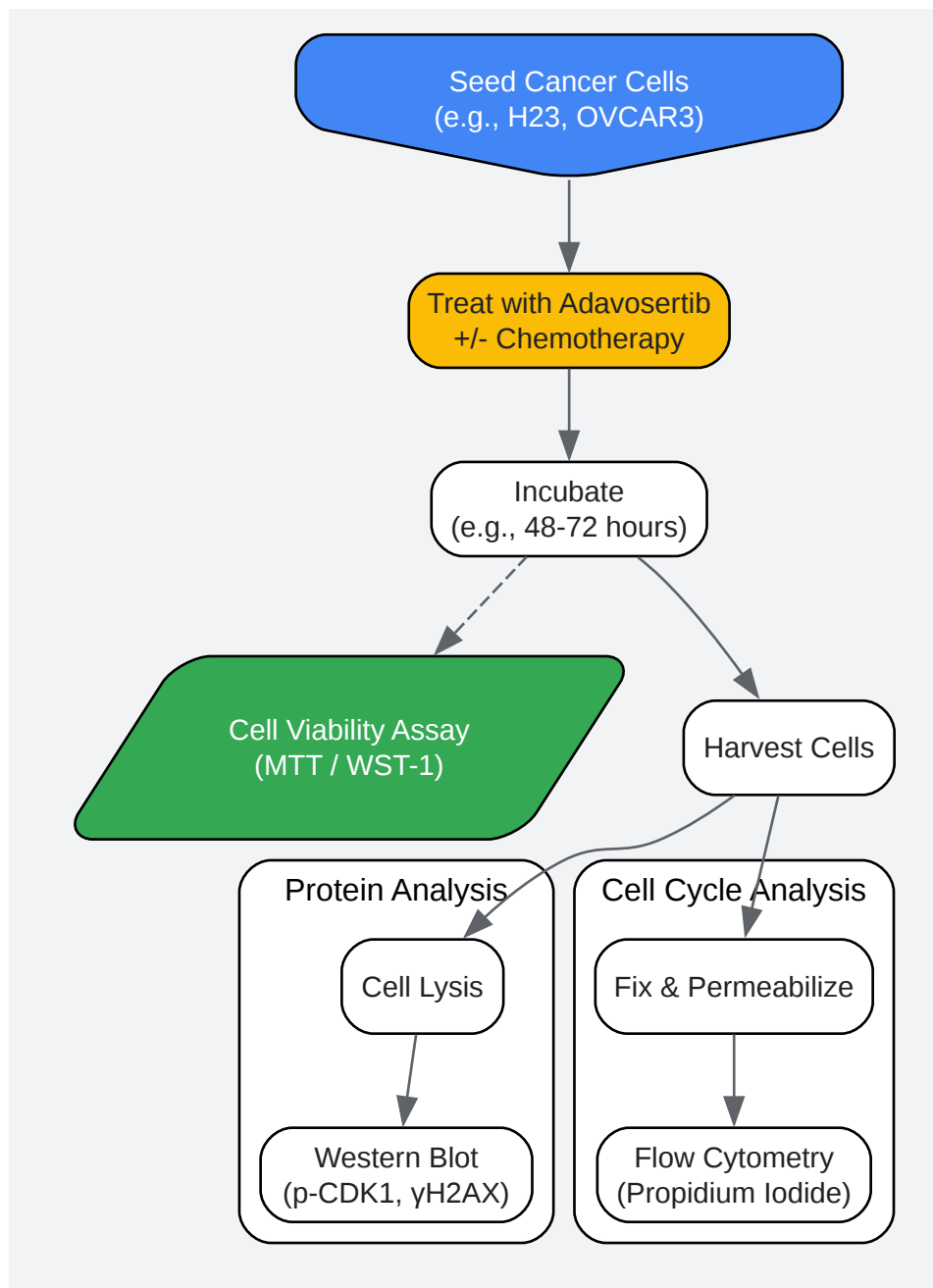
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Caption: Adavosertib inhibits WEE1, preventing CDK1 inactivation and causing mitotic catastrophe.

In Vitro Experimental Workflow

This diagram outlines a typical workflow for assessing the efficacy of Adavosertib in a cancer cell line, from initial treatment to endpoint analysis of cell viability, target engagement, and cell

cycle effects.



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